molecular formula C7H12O5S B12310194 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Cat. No.: B12310194
M. Wt: 208.23 g/mol
InChI Key: VZWXCLFIEYSJEL-UHFFFAOYSA-N
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Description

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the reaction of appropriate thiane derivatives with methoxy and carboxylic acid functional groups. One common method includes the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with biological molecules, leading to alterations in their function. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxo-hexahydro-1lambda6-thiopyran-4-carboxylic acid
  • 3-Methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid

Uniqueness

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the thiane ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, setting it apart from other similar sulfur-containing heterocycles .

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

4-methoxy-1,1-dioxothiane-4-carboxylic acid

InChI

InChI=1S/C7H12O5S/c1-12-7(6(8)9)2-4-13(10,11)5-3-7/h2-5H2,1H3,(H,8,9)

InChI Key

VZWXCLFIEYSJEL-UHFFFAOYSA-N

Canonical SMILES

COC1(CCS(=O)(=O)CC1)C(=O)O

Origin of Product

United States

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